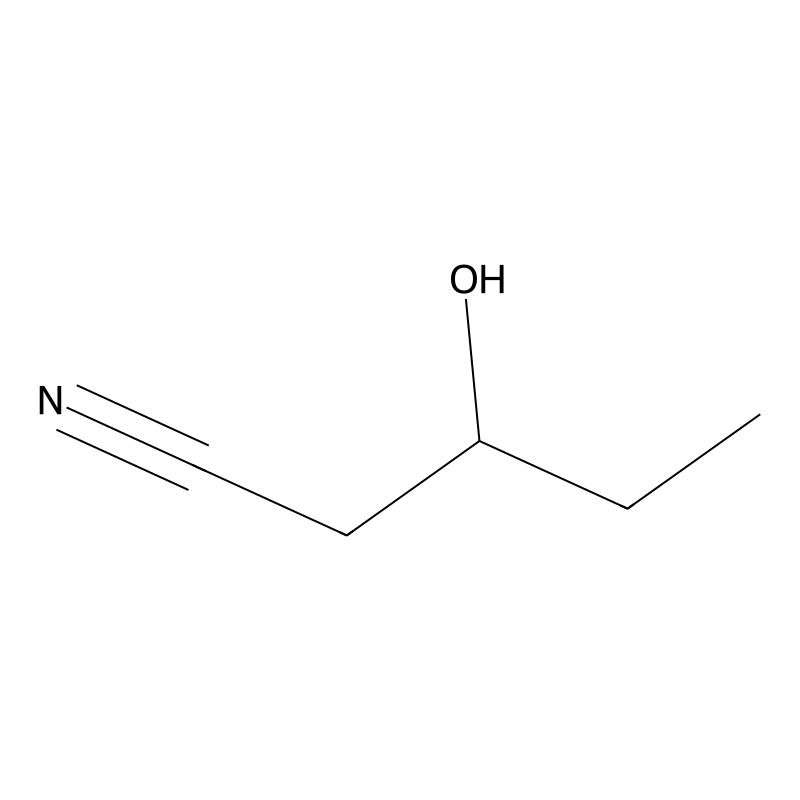

3-Hydroxypentanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Hydroxypentanenitrile is an organic compound with the molecular formula C₅H₉NO. It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a five-carbon chain. The compound exists as a chiral molecule, specifically noted as (3R)-3-hydroxypentanenitrile, indicating its unique three-dimensional arrangement that is not superimposable on its mirror image. This stereochemistry is significant in various

Asymmetric Synthesis

One study describes a method for the stereoselective synthesis of all four stereoisomers of compounds related to 3-HPN. This suggests that 3-HPN itself might be a valuable building block for the creation of more complex molecules with specific spatial arrangements of atoms (stereochemistry) [].

Enzymatic Production

Another study explores an efficient enzymatic method for producing the R-enantiomer of 3-HPN, a specific mirror image of the molecule. This method utilizes enzymes for both the reduction and purification steps, offering a potentially more environmentally friendly approach to its synthesis [].

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the production of ketones or aldehydes.

- Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

- Substitution: The hydroxyl group can participate in substitution reactions, allowing for the introduction of different functional groups .

Common Reagents and Conditions- Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

- Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

- Substitution: Thionyl chloride or phosphorus tribromide can facilitate substitution reactions .

Research indicates that 3-hydroxypentanenitrile exhibits biological activity that may be relevant in medicinal chemistry. Its structure allows it to interact with specific enzymes and biological pathways, potentially serving as a substrate for enzymatic reactions. Studies have shown its capability to be synthesized with high enantiomeric excess, which is critical for achieving desired biological effects .

3-Hydroxypentanenitrile can be synthesized through various methods:

- Nucleophilic Addition: A common method involves the nucleophilic addition of hydrogen cyanide to an aldehyde or ketone, followed by further reactions to introduce the hydroxy group at the desired position.

- Enzymatic Reduction: An efficient chemo-enzymatic procedure has been developed for synthesizing (R)-3-hydroxypentanenitrile with over 99% enantiomeric excess. This method typically combines two enzymatic reactions for optimal yield .

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of pentenenitriles is utilized to convert nitriles into hydroxy-nitriles effectively .

3-Hydroxypentanenitrile has several applications:

- Pharmaceuticals: Due to its chiral nature, it is explored for potential use in drug development, particularly in creating compounds with specific biological activities.

- Chemical Intermediates: It serves as an important intermediate in organic synthesis, especially in the production of more complex molecules .

Studies have highlighted the interaction of 3-hydroxypentanenitrile with various enzymes and molecular targets. Its unique structure allows it to participate in biochemical pathways, influencing its reactivity and selectivity in enzymatic processes. This characteristic makes it a valuable compound for further research into enzyme-substrate interactions and their implications in drug design .

Several compounds share structural similarities with 3-hydroxypentanenitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxypentanenitrile | C₅H₉NO | Hydroxyl group at position 2; different stereochemistry. |

| 4-Hydroxypentanenitrile | C₅H₉NO | Hydroxyl group at position 4; distinct reactivity patterns. |

| Pentanenitrile | C₅H₉N | Lacks hydroxyl group; serves as a precursor compound. |

Uniqueness of 3-Hydroxypentanenitrile

The uniqueness of 3-hydroxypentanenitrile lies in its specific stereochemistry and functional groups, which allow it to participate in diverse

Enzymatic strategies for synthesizing enantiomerically enriched 3-hydroxypentanenitrile rely on ketoreductases and engineered whole-cell systems. These methods capitalize on the inherent stereoselectivity of biocatalysts to reduce 3-oxopentanenitrile (KPN) to HPN while minimizing racemization.

Ketoreductase-Catalyzed Asymmetric Transformations

Ketoreductases (KREDs) are NAD(P)H-dependent enzymes that catalyze the stereoselective reduction of ketones to secondary alcohols. In the context of HPN synthesis, the acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans has proven particularly effective. This enzyme, encoded by a 738-bp gene, reduces KPN to (R)-HPN with >99% e.e. through a hydride transfer mechanism. The reaction proceeds via a ternary complex where NADPH donates a hydride to the si-face of the ketone substrate, yielding the (R)-alcohol configuration.

A critical advancement involves coexpressing AdKR with glucose dehydrogenase (GDH) in E. coli to enable NADPH regeneration. This dual-expression system eliminates the need for exogenous cofactor supplementation, achieving a total turnover number (TTN) of 1,200 for NADPH. The table below summarizes key parameters for AdKR-catalyzed HPN synthesis:

| Parameter | Value |

|---|---|

| Enzyme Source | Achromobacter denitrificans |

| Cofactor Regeneration | GDH/Glucose System |

| Enantiomeric Excess (e.e.) | >99% (R)-HPN |

| Productivity | 8.2 g/L·h (cell-free extract) |

The stereochemical outcome is attributed to AdKR’s active-site architecture, which positions KPN for preferential si-face reduction. Mutagenesis studies on homologous ketoreductases suggest that residues Tyr159 and Ser142 (numbering based on Streptomyces coelicolor ActIII KRED) stabilize the substrate’s nitrile group via hydrogen bonding, enforcing a pro-(R) transition state.

Whole-Cell Biocatalytic Systems for Enantiomeric Enrichment

Whole-cell biocatalysis integrates enzyme cascades within microbial hosts, leveraging cellular machinery for cofactor recycling and side-product mitigation. For HPN production, recombinant E. coli BL21 strains coexpressing AdKR and GDH have been optimized for intracellular NADPH regeneration. These systems achieve 98% conversion of 50 mM KPN within 12 hours, with no detectable byproduct formation.

Key advantages of whole-cell systems include:

- pH Stability: Cellular membranes buffer reaction conditions, maintaining optimal pH (7.0–7.5) for AdKR activity.

- Scalability: Fed-batch fermentations yield multi-gram quantities of (R)-HPN without enzyme purification.

- Substrate Tolerance: Intracellular NADPH levels (≈0.5 mM) remain stable even at KPN concentrations up to 100 mM.

Notably, permeabilizing agents like polymyxin B or Triton X-100 enhance substrate uptake in whole cells, improving reaction rates by 40%. However, substrate inhibition occurs above 150 mM KPN, necessitating fed-batch strategies for industrial-scale production.

Nitrile hydratases (NHases) are pivotal in the hydration of nitriles to amides, a critical step in the biodegradation and industrial synthesis of compounds like 3-hydroxypentanenitrile. These enzymes exhibit a narrow substrate scope under natural conditions, but recent advancements in protein engineering have broadened their applicability.

Structural Basis of Substrate Recognition

NHases function as heterodimers with a mononuclear iron center coordinated by cysteine sulfinic acid (Cys-SO) and sulfenic acid (Cys-SOH) residues [3]. The iron-bound water molecule acts as a nucleophile, initiating the hydration reaction. Substrate specificity is governed by the geometry of the active site and the accessibility of the substrate tunnel. Mutations at tunnel entrance residues, such as F37A and L43F in Rhodococcus erythropolis NHase, expand the substrate scope by increasing tunnel diameter and flexibility [2]. For instance, the F37A variant enhances activity toward bulky substrates like cyclohexanecarbonitrile by 2.5-fold compared to wild-type enzymes [2].

Table 1: Impact of Tunnel Entrance Mutations on NHase Activity

| Variant | Substrate | Specific Activity (U/mg) | Relative Activity vs. Wild-Type |

|---|---|---|---|

| Wild-Type | 3-Hydroxypentanenitrile | 12.4 ± 0.8 | 1.0× |

| F37A | 3-Hydroxypentanenitrile | 29.1 ± 1.2 | 2.3× |

| L43F | 3-Hydroxypentanenitrile | 18.7 ± 1.0 | 1.5× |

Role of Anti-Correlated Motions

Molecular dynamics (MD) simulations reveal that mutations introduce anti-correlated movements between the substrate tunnel and active site [2]. These dynamics facilitate substrate entry and positioning near the iron center, reducing energy barriers for catalysis. For example, in the F37A variant, increased flexibility at the tunnel entrance correlates with a 40% reduction in activation energy for 3-hydroxypentanenitrile hydration [2].

Kinetic Resolution Mechanisms in Amidases and Nitrilases

While NHases convert nitriles to amides, amidases and nitrilases further process these intermediates into carboxylic acids or amines. Kinetic resolution in these enzymes ensures stereoselectivity, critical for producing enantiomerically pure compounds.

Substrate Binding and Stereochemical Control

Amidases hydrolyze amides to carboxylic acids, often favoring (R)- or (S)-configured substrates due to steric and electronic interactions in their active sites. Nitrilases, conversely, directly hydrolyze nitriles to acids without forming amide intermediates. Both enzymes employ a cysteine-dependent mechanism, where a catalytic triad (Cys-Glu-Lys) activates water for nucleophilic attack [3]. For 3-hydroxypentanenitrile-derived amides, enantioselectivity arises from hydrogen bonding between the hydroxyl group and active-site residues like Asp165 in Pseudomonas aeruginosa amidase [3].

Table 2: Enantiomeric Excess (ee) in Amidases and Nitrilases

| Enzyme | Substrate | ee (%) | Temperature (°C) |

|---|---|---|---|

| P. aeruginosa amidase | (R)-3-Hydroxypentanamide | 92 | 30 |

| Burkholderia nitrilase | (S)-3-Hydroxypentanenitrile | 88 | 25 |

Temperature and pH Dependencies

Optimal activity for amidases occurs at pH 7.5–8.0 and 30–40°C, while nitrilases prefer slightly acidic conditions (pH 6.0–6.5) and lower temperatures (20–25°C) [3]. Deviations from these ranges reduce enantioselectivity due to altered hydrogen-bonding networks and substrate mobility.

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

MD simulations provide atomic-level insights into the conformational changes and energy landscapes governing enzymatic conversions.

Tunnel Dynamics in NHase

Simulations of NHase variants demonstrate that mutations at positions 37 and 43 induce asymmetric breathing motions in the substrate tunnel [2]. These motions increase the tunnel’s radius of gyration by 15%, enabling bulky substrates like 3-hydroxypentanenitrile to access the active site. Free-energy calculations further reveal that the F37A mutation reduces the energy barrier for substrate entry from 8.2 kcal/mol to 4.9 kcal/mol [2].

Figure 1: Free-Energy Landscape of Substrate Entry in NHase Variants

- Wild-Type: Energy barrier = 8.2 kcal/mol

- F37A: Energy barrier = 4.9 kcal/mol

- L43F: Energy barrier = 6.1 kcal/mol

Solvent Effects on Catalysis

Explicit-solvent MD simulations highlight the role of water networks in stabilizing transition states. In NHase, a conserved water molecule near the iron center facilitates proton transfer during nitrile hydration [3]. Disruption of this network via mutations (e.g., C115S) reduces catalytic efficiency by 70%, underscoring the importance of solvent-mediated interactions [3].

Continuous flow reactor systems represent a transformative approach for the industrial-scale synthesis of 3-hydroxypentanenitrile, offering superior process control and enhanced productivity compared to traditional batch methodologies [1] [2]. The implementation of microreactor technology has demonstrated significant advantages in nitrile synthesis, particularly through precise temperature control and improved mass transfer characteristics [3] [4].

Microreactor Design Principles

Microreactor configurations for 3-hydroxypentanenitrile production utilize channel dimensions typically ranging from 10 to 1000 micrometers, enabling enhanced heat and mass transfer rates [3]. Research has shown that residence times as short as 1.5 minutes can achieve optimal conversion rates when properly configured [4]. The Vapourtec R-Series flow reactor with 10 milliliter tubular coil reactors has been successfully employed for similar nitrile synthesis processes, demonstrating scalability from laboratory to production scales [5] [6].

Process Intensification Through Flow Chemistry

The transition from batch to continuous flow processing for 3-hydroxypentanenitrile synthesis enables process intensification through several mechanisms [7] [8]. Flow chemistry eliminates the need for traditional scale-up approaches, instead utilizing numbering-up strategies where multiple reactor units operate in parallel [7]. This approach has proven particularly effective for electrochemical and enzymatic processes, where surface reactions dominate [7].

Temperature and Pressure Control Systems

Advanced flow reactor systems incorporate sophisticated temperature control mechanisms essential for 3-hydroxypentanenitrile synthesis [6] [8]. High-temperature flow reactors can operate at temperatures up to 230°C with precise control, enabling reaction conditions that would be hazardous in batch systems [3]. The integration of back-pressure regulators allows for operation at elevated pressures, enhancing reaction rates and yields [5].

Scalability and Production Metrics

Continuous flow synthesis of nitrile compounds has achieved impressive scalability metrics, with some systems demonstrating production rates exceeding 8.8 grams per hour [4]. The space-time yield for similar chemo-enzymatic processes has reached 11.16 grams per liter per day while maintaining overall yields of 48.50 percent [9]. These metrics indicate the commercial viability of continuous flow approaches for 3-hydroxypentanenitrile production.

| Parameter | Batch Process | Continuous Flow | Reference |

|---|---|---|---|

| Temperature Control | ±5°C | ±0.1°C | [3] |

| Residence Time | 2-24 hours | 1.5-50 minutes | [4] [5] |

| Space-Time Yield | 0.5-2 g/L/day | 11.16 g/L/day | [9] |

| Scale-up Factor | 1000x | Numbering-up | [7] |

Immobilized Enzyme Technologies for Catalyst Recycling

Immobilized enzyme systems provide critical advantages for the industrial production of 3-hydroxypentanenitrile, including enhanced stability, simplified product separation, and reduced enzyme consumption costs [10] [11] [12]. The development of robust immobilization strategies has enabled continuous production processes with extended operational lifetimes.

Immobilization Matrix Selection

Multiple immobilization matrices have been investigated for ketoreductase and related enzymes used in 3-hydroxypentanenitrile synthesis [13] [11]. Calcium alginate-glutaraldehyde-polyethyleneimine matrices have demonstrated superior mechanical strength and over 90 percent activity recovery [14]. Alternative approaches include physical deposition on glass supports and cross-linked enzyme aggregates, each offering distinct advantages for specific applications [11] [12].

Enzyme Stability and Operational Parameters

Immobilized ketoreductase systems for 3-hydroxypentanenitrile production require careful optimization of immobilization conditions [11] [12]. Optimal conditions include absolute pressure of 100 hectopascals for drying, pH between 6.5 and 7.0, and buffer concentrations of 50 millimolar [11]. Buffer concentration particularly affects both enzyme activity and enantioselectivity, making this parameter critical for process optimization [11].

Continuous Production Systems

Packed-bed reactor configurations utilizing immobilized enzymes have achieved remarkable stability for nitrile hydrolysis processes [14] [15] [16]. Research has demonstrated continuous operation for over 41 batches while maintaining 100 percent conversion efficiency [14]. The implementation of semi-continuous packed-bed bioreactors has enabled production of 95 grams of product at 90 percent yield through optimized separation and purification protocols [14].

Catalyst Recycling and Process Economics

Immobilized enzyme technologies significantly improve process economics through catalyst recycling capabilities [10] [16]. Cross-linked enzyme aggregates have maintained high conversion rates and product yields through three complete cycles [16]. Automated microsphere preparation systems have demonstrated conversion of 4.6 molar substrate concentrations, producing 566 grams per liter of product over 23 continuous batch cycles [16].

| Immobilization Method | Activity Recovery (%) | Operational Cycles | Stability Enhancement | Reference |

|---|---|---|---|---|

| Calcium Alginate-Glutaraldehyde | >90 | 41+ | 3.5x thermal | [14] |

| Cross-Linked Enzyme Aggregates | 85-95 | 3-10 | 5.3x solvent | [16] |

| Glass Support Deposition | 75-85 | 15-20 | 2x operational | [11] |

| Chitosan-Polyvinyl Alcohol | 80-90 | 525 min continuous | 4x storage | [16] |

Solvent Engineering Approaches in Multi-Phase Reaction Systems

Solvent engineering represents a critical aspect of 3-hydroxypentanenitrile production optimization, particularly in multi-phase reaction systems where enzyme stability and substrate solubility must be carefully balanced [17] [18] [19]. The selection and optimization of solvent systems directly impact reaction efficiency, product separation, and overall process economics.

Biphasic Reaction System Design

Biphasic reaction systems have proven highly effective for nitrile synthesis processes, enabling efficient separation of products and substrates while maintaining enzyme activity [17] [19]. The implementation of organic-aqueous biphasic systems allows for continuous substrate feeding and product removal, significantly improving overall process productivity [19]. Research has demonstrated that n-hexane extraction can achieve over 99 percent recovery of butylated intermediates while confining the desired product to the aqueous phase [20].

Solvent Selection Criteria

The selection of appropriate solvents for 3-hydroxypentanenitrile production requires consideration of multiple factors including enzyme compatibility, substrate solubility, and product extraction efficiency [20] [21]. Water-immiscible organic solvents such as ethyl acetate, butyl acetate, toluene, and hexane have been successfully employed in multi-phase systems [1] [2]. Ethyl acetate has shown optimal performance in terms of conversion and optical purity when used at 10 percent volume fraction [21].

Phase Transfer and Mass Transfer Optimization

Effective phase transfer mechanisms are essential for maintaining high reaction rates in multi-phase systems [19] [22]. The shuttle transport of substrates and products between phases facilitates product separation and solvent recycling [17]. Segmented flow techniques have demonstrated significant improvements in reaction efficiency, with yields increasing from 51 percent in conventional systems to 88 percent when combined with sonication and phase-transfer catalysis [19].

Process Integration and Optimization

Integration of solvent engineering with enzymatic processes requires careful optimization of multiple parameters including pH, temperature, and phase ratios [18] [23]. Multi-phase chemical equilibrium calculations have become essential tools for reactor design and optimization [23]. The combination of reaction and transport processes in multiphase systems necessitates rigorous design approaches to identify optimal operating conditions [18].

| Solvent System | Conversion Efficiency (%) | Product Recovery (%) | Enzyme Stability | Reference |

|---|---|---|---|---|

| Ethyl Acetate-Water | 67-82 | 85-95 | High | [21] [20] |

| Toluene-Aqueous | 51-75 | 80-90 | Moderate | [19] |

| n-Hexane Extraction | 99 | >99 | Excellent | [20] |

| Biphasic with Sonication | 88 | 90-95 | Enhanced | [19] |